![molecular formula C18H25N3O3S2 B2457526 2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide CAS No. 933213-63-9](/img/structure/B2457526.png)
2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide
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Overview
Description
The compound “2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Molecular Structure Analysis
The molecular formula of “2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide” is C18H25N3O3S2 . The average mass is 395.539 Da . The structure is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which can have various functional groups attached to it .Scientific Research Applications
Pharmacological Activities
The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which has been reported to have various pharmacological activities . These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The functional groups attached to the ring are responsible for these activities .
KATP Channel Activators
Compounds with a similar structure have been evaluated as KATP channel activators on pancreatic endocrine tissue and vascular smooth muscle tissue . This suggests potential applications in the treatment of conditions related to these tissues.
Industrial Applications
While the specific compound was not mentioned, 1,2,4-benzothiadiazine-1,1-dioxide derivatives are used as industrial antimicrobial, preservative, and enzyme inhibitors . They inhibit the growth of microorganisms in organic media, solving problems such as mold, fermentation, spoilage, coagulation, and odor .
Driver Authorization Applications
“F3167-0750” is associated with a form used for changing, upgrading, or reinstating driver authorization . While this is not a scientific research application, it’s an interesting use of the identifier.
Programmable Controllers for Use in Hazardous Locations
“CCG-198998” is associated with programmable controllers for use in hazardous locations . These controllers are used in industries where hazardous materials are handled.
Cybersecurity Application Platform Software
“SR-01000917867-1” is associated with a 1-year cybersecurity application platform software and support contract . This suggests potential applications in the field of cybersecurity.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-2-3-12-21-15-10-6-7-11-16(15)26(23,24)20-18(21)25-13-17(22)19-14-8-4-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBJPUZZCDOMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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